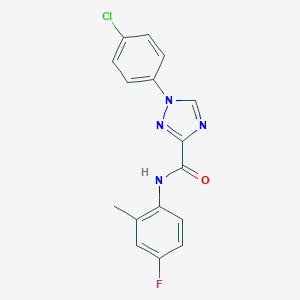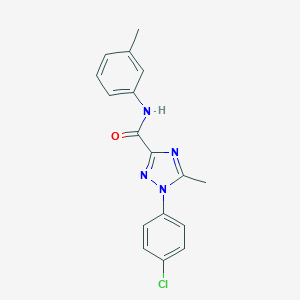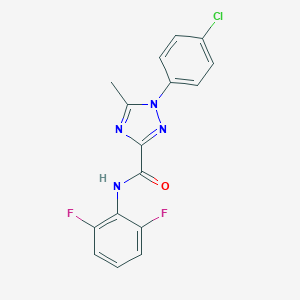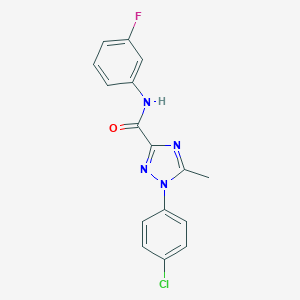![molecular formula C16H13IN4O2 B498388 N-(4-iodophenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B498388.png)
N-(4-iodophenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-iodophenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide: is a synthetic organic compound that features an iodophenyl group, a pyridinyl group, and an oxadiazole ring. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-iodoaniline, 3-pyridinecarboxylic acid, and appropriate reagents for forming the oxadiazole ring.
Formation of Oxadiazole Ring: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids under dehydrating conditions.
Coupling Reactions: The iodophenyl and pyridinyl groups can be introduced through coupling reactions such as Suzuki or Heck coupling, using palladium catalysts.
Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods: Industrial production methods would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridinyl or oxadiazole rings.
Reduction: Reduction reactions could target the nitro groups if present or reduce the oxadiazole ring.
Substitution: Halogen substitution reactions could occur at the iodophenyl group, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products would depend on the specific reactions but could include various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules. Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Medicine: Industry: Could be used in the development of new materials or as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action would depend on the specific biological activity of the compound. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is studied.
Comparison with Similar Compounds
- N-(4-bromophenyl)-3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide
- N-(4-chlorophenyl)-3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide
- N-(4-fluorophenyl)-3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide
Uniqueness: The presence of the iodophenyl group may confer unique reactivity and biological activity compared to its bromine, chlorine, or fluorine analogs. The larger atomic radius and different electronic properties of iodine can influence the compound’s interactions with biological targets.
Properties
Molecular Formula |
C16H13IN4O2 |
|---|---|
Molecular Weight |
420.2g/mol |
IUPAC Name |
N-(4-iodophenyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide |
InChI |
InChI=1S/C16H13IN4O2/c17-12-3-5-13(6-4-12)19-14(22)7-8-15-20-16(21-23-15)11-2-1-9-18-10-11/h1-6,9-10H,7-8H2,(H,19,22) |
InChI Key |
PBWSUFSSAIEZBO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)I |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B498306.png)
![methyl 2-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B498308.png)









![N-[4-(acetylamino)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498326.png)
![N-(2,5-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498328.png)
